Cas no 1540-31-4 (Ethyl 2-(2-butyl)acetoacetate)
Ethyl 2-(2-butyl)acetoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-butyl)acetoacetate
- Pentanoic acid, 2-acetyl-3-methyl-, ethyl ester
- 2-Acetyl-3-methylvaleric acid ethyl ester
- ethyl 2-acetyl-3-methylpentanoate
- DA-44018
- DQUDTMCCZAFRFY-UHFFFAOYSA-N
- Ethyl2-acetyl-3-methylpentanoate
- AKOS018116399
- 1540-31-4
- DTXSID50492335
- SCHEMBL4148198
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- MDL: MFCD21950377
- Inchi: 1S/C10H18O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h7,9H,5-6H2,1-4H3
- InChI Key: DQUDTMCCZAFRFY-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)=O)C(C)CC)=O
Computed Properties
- Exact Mass: 186.12564
- Monoisotopic Mass: 186.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 0.955
- Boiling Point: 221 ºC
- Flash Point: 86 ºC
- PSA: 43.37
Ethyl 2-(2-butyl)acetoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A589787-1g |
Ethyl 2-acetyl-3-methylpentanoate |
1540-31-4 | 95+% | 1g |
$178.0 | 2024-04-23 |
Ethyl 2-(2-butyl)acetoacetate Suppliers
Ethyl 2-(2-butyl)acetoacetate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 2-(2-butyl)acetoacetate
Ethyl 2-(2-butyl)acetoacetate: A Comprehensive Overview
Ethyl 2-(2-butyl)acetoacetate, with the CAS number 1540-31-4, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, also known as ethyl 3-keto-2-(1-methylpropyl)propanoate, belongs to the class of acetoacetates and is widely used in various chemical reactions due to its unique structure and reactivity. The compound's name, Ethyl 2-(2-butyl)acetoacetate, highlights its key functional groups: the ethoxy group, the ketone group, and the ester group. These functional groups make it a valuable intermediate in organic synthesis.
Recent studies have explored the potential of Ethyl 2-(2-butyl)acetoacetate in biochemical applications, particularly in the synthesis of complex natural products. Researchers have utilized its enolizable ketone group to facilitate Michael addition reactions, which are pivotal in constructing carbon-carbon bonds. For instance, a 2023 study demonstrated its effectiveness in synthesizing bioactive compounds with intricate stereochemistry. The compound's ability to undergo enolate formation under mild conditions has made it a preferred choice for researchers working on asymmetric synthesis.
In addition to its role in organic synthesis, Ethyl 2-(2-butyl)acetoacetate has been investigated for its potential in catalytic processes. A groundbreaking study published in *Nature Catalysis* highlighted its use as a ligand precursor in transition metal-catalyzed reactions. The compound's bulky butyl group provides steric hindrance, which can enhance the selectivity of catalytic cycles. This property has opened new avenues for its application in industrial catalysis, particularly in the production of fine chemicals and pharmaceutical intermediates.
The physical properties of Ethyl 2-(2-butyl)acetoacetate are also worth noting. It is a yellowish liquid with a pleasant odor, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and diethyl ether. Its melting point is approximately -15°C, and its boiling point is around 145°C under standard pressure. These properties make it suitable for use in various reaction conditions, from room temperature reactions to high-temperature reflux processes.
From an environmental perspective, Ethyl 2-(2-butyl)acetoacetate has been studied for its biodegradability and toxicity profile. Research indicates that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to other synthetic compounds. However, its acute toxicity to aquatic organisms necessitates careful handling and disposal to minimize ecological impact.
In conclusion, Ethyl 2-(2-butyl)acetoacetate is a multifaceted compound with applications spanning organic synthesis, catalysis, and biochemical research. Its unique structure and reactivity continue to drive innovative research across various scientific disciplines. As advancements in synthetic chemistry and catalysis unfold, this compound is poised to play an even more significant role in the development of novel chemical entities.
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